Secoisolariciresinol monoglucoside
Overview
Description
Secoisolariciresinol monoglucoside is a natural lignan compound found in several plants . It is present in some cereals, such as rye , and is also found in the seeds of Linum usitatissimum L .
Molecular Structure Analysis
Secoisolariciresinol monoglucoside has a molecular formula of C26H36O11 and a molecular weight of 524.6 g/mol . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . The molecule contains a total of 75 bonds, including 39 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 5 hydroxyl groups, 2 aromatic hydroxyls, 2 primary alcohols, 3 secondary alcohols, 2 aliphatic ethers, and 2 aromatic ethers .Physical And Chemical Properties Analysis
Secoisolariciresinol monoglucoside has a molecular weight of 524.6 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . It also has 12 rotatable bonds .Scientific Research Applications
Application Summary
SMG is a key intermediate in the biosynthesis of secoisolariciresinol diglucoside (SDG) in flax . SDG is a lignan, a type of phenolic compound that is widely distributed in the plant kingdom .
Methods of Application
The formation of SMG and SDG in flax is controlled by a gene called UGT74S1 . This gene encodes an enzyme that glucosylates secoisolariciresinol (SECO) into SMG and then into SDG .
Results or Outcomes
UGT74S1 was found to be the key player in controlling SECO glucosylation into SDG in flax . Two other genes, UGT74S4 and UGT74S3, were also found to glucosylate SECO into SMG, but they failed to produce SDG .
Health Sciences
Application Summary
SMG, as a precursor of SDG, is of interest due to the health-promoting activities of SDG . The gut microbiota plays an important role in the biotransformation of dietary lignans like SMG into enterolignans .
Methods of Application
In a study, SMG was fermented with human gut microbiota in anaerobic or micro-aerobic environments at different time points . The samples derived from microbial transformation were analyzed using an untargeted metabolomics approach for metabolite identification .
Results or Outcomes
Nine metabolites were identified and synthesized . Five of these microbial metabolites exerted potential osteogenic effects similar to those of SMG or even better .
Safety And Hazards
Future Directions
Understanding the biosynthetic pathway of SDG and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content . Since SDG, the predominant lignan in flaxseed, is a glycosylated lignan, future research could focus on investigating the genes involved in secoisolariciresinol glycosylation . These genes could be used to produce new cultivars with a novel level of glycosylation or lignan composition to maximize the yields of lignans with therapeutic or protective potential .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLPXFRWJUZTMG-DNABOVRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257273 | |
Record name | Secoisolariciresinol 9-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Secoisolariciresinol monoglucoside | |
CAS RN |
63320-67-2 | |
Record name | Secoisolariciresinol 9-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63320-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Secoisolariciresinol 9-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101257273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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